![molecular formula C13H18N2O B027284 alpha-Phenylpiperidine-2-acetamide CAS No. 19395-39-2](/img/structure/B27284.png)
alpha-Phenylpiperidine-2-acetamide
Overview
Description
Synthesis Analysis
The synthesis of related alpha-Phenylpiperidine compounds involves various chemical reactions, starting materials, and conditions tailored to achieve the desired product. For instance, a synthetic approach for 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide involves the reaction of 1-phenylpiperazine with 2-chloro-N-(pyrazin-2-yl)acetamide in the presence of sodium hydroxide, characterized by IR, NMR, and mass spectral analyses (Nayak et al., 2014). Similarly, a series of N-aryl/aralkyl substituted acetamide derivatives bearing a piperidine moiety were synthesized through a reaction involving benzenesulfonyl chloride and 1-aminopiperidine under controlled conditions (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of alpha-Phenylpiperidine derivatives has been elucidated using various spectroscopic techniques. The structural analysis involves determining the arrangement of atoms and the chemical bonds that hold the atoms together. For example, the structural and vibrational investigation of 2-phenyl-N-(pyrazin-2-yl)acetamide was performed using XRD diffraction, FT-IR, and NMR spectroscopies combined with DFT calculations, revealing the optimized molecular structure and vibrational frequencies (Lukose et al., 2015).
Chemical Reactions and Properties
Alpha-Phenylpiperidine-2-acetamide and its derivatives undergo various chemical reactions, demonstrating a range of chemical properties. The synthesis and reactions often involve oxidation, reduction, substitution, and cyclization steps, leading to the formation of new compounds with distinct properties. For instance, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate demonstrates the compound's oxidative capabilities in various reactions (Mercadante et al., 2013).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. The crystal structure and physical characterization of these compounds provide insights into their stability, solubility, and potential applications. For example, the crystal structure and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide were determined through single-crystal X-ray diffraction, revealing its monoclinic space group and intermolecular hydrogen bonding patterns (Nayak et al., 2014).
Scientific Research Applications
Anti-Arthritic and Anti-Inflammatory Properties
Alpha-Phenylpiperidine-2-acetamide demonstrates promising anti-arthritic and anti-inflammatory effects. A study on adjuvant-induced arthritis in rats showed that its administration significantly retarded body weight reduction and paw edema. It also reduced serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha, suggesting its potential in treating arthritis-related inflammation (Jawed et al., 2010).
Anticonvulsant Activity
Research indicates that this compound derivatives exhibit potent anticonvulsant activity. For instance, certain derivatives compared favorably with phenytoin in the maximal electroshock seizure (MES) test in mice, highlighting their potential as effective anticonvulsants (Kohn et al., 1991).
Antimicrobial and Anticholinesterase Activities
Some derivatives of this compound have been synthesized and evaluated for antimicrobial and anticholinesterase activities. Notably, certain compounds demonstrated significant antifungal activity, especially against Candida parapsilosis (Yurttaş et al., 2015).
Interaction with Benzodiazepine Receptors
Imidazopyridine acetamides related to this compound have been studied for their affinity for peripheral benzodiazepine receptors (PBRs). Certain compounds were found to enhance GABA-evoked Cl currents, indicating potential applications in modulating neurotransmitter activity (Denora et al., 2008).
Analgesic and Anti-Inflammatory Properties
This compound derivatives have demonstrated notable analgesic and anti-inflammatory activities. A specific synthesized compound showed significant DPPH radical scavenging activity, indicating its potential as an antioxidant and in pain management (Nayak et al., 2014).
Role in Acetaminophen Degradation
Amorphous Co(OH)2 nanocages, serving as peroxymonosulfate activators, have been utilized for the efficient degradation of acetaminophen, a derivative of this compound. This highlights its role in mitigating pharmaceutical pollution in wastewater treatment (Qi et al., 2020).
Antioxidant Properties
The compound's antioxidant capabilities were evaluated in the context of acetaminophen-induced liver damage, where alpha-lipoic acid demonstrated protective effects against liver toxicity, showcasing the importance of antioxidant interventions in pharmaceutical-induced oxidative stress (Mahmoud et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-phenyl-2-piperidin-2-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLMNWPXAYKPGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864887 | |
Record name | alpha-Phenylpiperidine-2-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19395-39-2 | |
Record name | α-Phenyl-2-piperidineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19395-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Phenyl-2-piperidineacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Phenylpiperidine-2-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-phenylpiperidine-2-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of determining the enantiomeric composition of 2-Phenyl-2-(2-piperidyl)acetamide?
A1: Many pharmaceuticals exhibit chirality, meaning they exist in two non-superimposable mirror image forms called enantiomers. These enantiomers can have different biological activities. Therefore, determining the enantiomeric composition of a chiral drug like 2-Phenyl-2-(2-piperidyl)acetamide is crucial for understanding its pharmacological profile. The research paper explores a routine method for evaluating the enantiomeric purity of primary amides, which is essential for drug development and quality control. []
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